molecular formula C16H30O2Si B12582898 (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal CAS No. 646994-44-7

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal

Cat. No.: B12582898
CAS No.: 646994-44-7
M. Wt: 282.49 g/mol
InChI Key: SWOOVTJWGQZDKY-HUUCEWRRSA-N
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Description

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal is an organic compound characterized by its unique structural features, including a tert-butyl group, a dimethylsiloxy group, and a nonynal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the nonynal chain through a series of coupling reactions. The reaction conditions often involve the use of strong bases and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl and dimethylsiloxy groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal involves its interaction with specific molecular targets. The tert-butyl and dimethylsiloxy groups can influence the compound’s reactivity and binding affinity. The nonynal chain can participate in various chemical transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-octynal: Similar structure but with a shorter carbon chain.

    (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-decanal: Similar structure but with a longer carbon chain.

Properties

CAS No.

646994-44-7

Molecular Formula

C16H30O2Si

Molecular Weight

282.49 g/mol

IUPAC Name

(3R,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-methylnon-7-ynal

InChI

InChI=1S/C16H30O2Si/c1-8-9-14(2)10-11-15(12-13-17)18-19(6,7)16(3,4)5/h13-15H,10-12H2,1-7H3/t14-,15-/m1/s1

InChI Key

SWOOVTJWGQZDKY-HUUCEWRRSA-N

Isomeric SMILES

CC#C[C@@H](C)CC[C@H](CC=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC#CC(C)CCC(CC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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